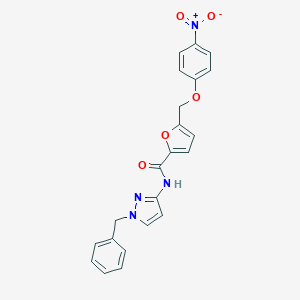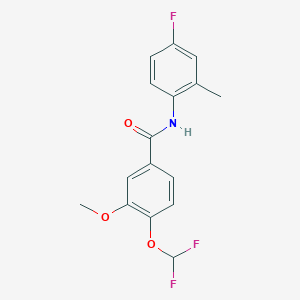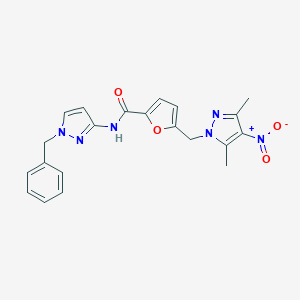![molecular formula C17H17FN6O3 B279867 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. It inhibits the activity of histone deacetylases (HDACs) that play a crucial role in the regulation of gene expression and cell growth. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory cytokines. It further inhibits the activity of monoamine oxidase (MAO) that is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). It further reduces oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has demonstrated promising results in various studies. However, it also has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. Its potential toxicity and side effects also need to be evaluated before its clinical application.
Orientations Futures
There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide. One direction is to explore its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its efficacy and reduce its toxicity. Furthermore, its pharmacokinetics and pharmacodynamics need to be studied in detail to understand its mechanism of action and optimize its dosing regimen. Finally, its clinical efficacy and safety need to be evaluated in human trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with 1-(2-fluorobenzyl)-3-(pyrazol-1-yl)acetone in the presence of a suitable coupling agent and a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C17H17FN6O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H17FN6O3/c1-11-17(24(26)27)12(2)23(20-11)10-16(25)19-15-7-8-22(21-15)9-13-5-3-4-6-14(13)18/h3-8H,9-10H2,1-2H3,(H,19,21,25) |
Clé InChI |
LREWEEUTLJXHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)